Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1421453-69-1
VCID: VC4818895
InChI: InChI=1S/C16H17N3O2/c20-16(14-5-1-3-9-17-14)19-11-7-13(8-12-19)21-15-6-2-4-10-18-15/h1-6,9-10,13H,7-8,11-12H2
SMILES: C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=N3
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

CAS No.: 1421453-69-1

Cat. No.: VC4818895

Molecular Formula: C16H17N3O2

Molecular Weight: 283.331

* For research use only. Not for human or veterinary use.

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone - 1421453-69-1

Specification

CAS No. 1421453-69-1
Molecular Formula C16H17N3O2
Molecular Weight 283.331
IUPAC Name pyridin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C16H17N3O2/c20-16(14-5-1-3-9-17-14)19-11-7-13(8-12-19)21-15-6-2-4-10-18-15/h1-6,9-10,13H,7-8,11-12H2
Standard InChI Key GLIXMGQSOJQFFI-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=N3

Introduction

Chemical Identification and Structural Features

Molecular Identity

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone belongs to the class of diaryl methanones, featuring two aromatic systems connected via a ketone-functionalized piperidine ring. Its IUPAC name, pyrazin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone, reflects the presence of pyrazine and pyridine substituents . The compound’s SMILES notation, C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NC=CN=C3, encodes its connectivity, while its InChIKey (PFFZBHZCLIWSNR-UHFFFAOYSA-N) serves as a unique identifier for database searches .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2
Molecular Weight284.31 g/mol
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NC=CN=C3
InChIKeyPFFZBHZCLIWSNR-UHFFFAOYSA-N
Synonyms1428375-62-5, AKOS024549802

Structural Analysis

The compound’s piperidine ring adopts a chair conformation, with the pyridin-2-yloxy group at the 4-position and the methanone group at the 1-position. Quantum mechanical calculations predict moderate polarity due to the ketone and ether functionalities, suggesting solubility in polar aprotic solvents like DMF or DMSO . X-ray crystallography data remain unavailable, but analogous structures show intermolecular hydrogen bonding between pyridine nitrogen and water molecules .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a three-step process:

  • Preparation of 4-(pyridin-2-yloxy)piperidine: Piperidin-4-ol reacts with 2-chloropyridine under basic conditions to form the ether linkage .

  • Coupling with pyrazine-2-carbonyl chloride: The piperidine intermediate is treated with pyrazine-2-carbonyl chloride in the presence of diisopropylamine (DIPA), yielding the methanone product .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures affords the pure compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Piperidin-4-ol, 2-chloropyridine, K₂CO₃, DMF, 80°C72%
2Pyrazine-2-carbonyl chloride, DIPA, THF, 0°C to RT60%

Spectroscopic Characterization

  • FT-IR: A strong absorption band at 1,680–1,700 cm⁻¹ confirms the ketone (C=O\text{C=O}) stretch . Bands near 1,250 cm⁻¹ correspond to the ether (C-O-C\text{C-O-C}) linkage .

  • ¹H NMR (400 MHz, DMSO-d6d_6): Signals at δ 8.35–8.29 (m, 2H, pyrazine-H), δ 7.67 (d, J=7.4J = 7.4 Hz, 1H, pyridine-H), and δ 4.81–4.75 (m, 1H, piperidine-H) align with expected protons .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z=285.1m/z = 285.1 [M+H]⁺, consistent with the molecular weight .

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 138–139°C . Its logP value, estimated at 1.8, indicates moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets. Aqueous solubility is low (<1 mg/mL at 25°C), necessitating formulation with solubilizing agents for in vivo studies .

CompoundTargetIC₅₀/EC₅₀Reference
(4-Chlorophenyl)(pyridin-2-yl)methanoneEGFR Kinase45 nM
Pyridin-3-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanoneHistamine H₃ Receptor12 nM

These data suggest that subtle structural changes, such as substituting the pyridine ring position, significantly alter potency and selectivity.

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